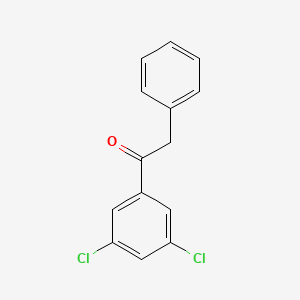
3',5'-Dichloro-2-phenylacetophenone
Übersicht
Beschreibung
3',5'-Dichloro-2-phenylacetophenone (DCPA) is a chemical compound that is widely used in scientific research. It is a yellow crystalline solid with a molecular weight of 267.14 g/mol. DCPA is known for its high purity and stability, making it an ideal compound for various laboratory experiments.
Wirkmechanismus
The mechanism of action of 3',5'-Dichloro-2-phenylacetophenone is not well understood, but it is believed to act as an inhibitor of photosynthesis in plants. It is also believed to inhibit the growth of certain microorganisms, including bacteria and fungi.
Biochemische Und Physiologische Effekte
3',5'-Dichloro-2-phenylacetophenone has been shown to have no significant toxic effects on humans and animals. However, it has been shown to have acute toxicity to aquatic organisms, particularly fish. 3',5'-Dichloro-2-phenylacetophenone has also been shown to have a low potential for bioaccumulation in aquatic organisms.
Vorteile Und Einschränkungen Für Laborexperimente
3',5'-Dichloro-2-phenylacetophenone is a highly stable and pure compound, making it an ideal reagent for various laboratory experiments. It is also readily available and relatively inexpensive. However, 3',5'-Dichloro-2-phenylacetophenone has limited solubility in water, which can make it difficult to work with in aqueous solutions. It also has a strong odor, which can be unpleasant to work with.
Zukünftige Richtungen
There are several future directions for the use of 3',5'-Dichloro-2-phenylacetophenone in scientific research. One area of interest is the development of new synthetic methods for 3',5'-Dichloro-2-phenylacetophenone and its derivatives. Another area of interest is the use of 3',5'-Dichloro-2-phenylacetophenone in the synthesis of new pharmaceuticals and agrochemicals. Additionally, there is interest in the use of 3',5'-Dichloro-2-phenylacetophenone as a fluorescent probe in biological imaging. Finally, there is interest in the use of 3',5'-Dichloro-2-phenylacetophenone as a potential herbicide, particularly in the control of weeds in agricultural crops.
Conclusion:
In conclusion, 3',5'-Dichloro-2-phenylacetophenone is a highly useful compound in scientific research. It is widely used as a starting material for the synthesis of various organic compounds and has potential applications in the development of new pharmaceuticals, agrochemicals, and fluorescent probes for biological imaging. While 3',5'-Dichloro-2-phenylacetophenone has several advantages for laboratory experiments, it also has limitations, including limited solubility in water and a strong odor. However, with continued research and development, 3',5'-Dichloro-2-phenylacetophenone has the potential to be used in a wide range of scientific applications.
Wissenschaftliche Forschungsanwendungen
3',5'-Dichloro-2-phenylacetophenone is widely used in scientific research, particularly in the field of organic synthesis. It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. 3',5'-Dichloro-2-phenylacetophenone is also used as a reagent in the synthesis of chiral compounds and as a precursor for the synthesis of 2-phenylbenzoxazole, which is a fluorescent compound used in biological imaging.
Eigenschaften
IUPAC Name |
1-(3,5-dichlorophenyl)-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O/c15-12-7-11(8-13(16)9-12)14(17)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGKJGMNMRQUKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Dichloro-2-phenylacetophenone | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2713444.png)
![4-bromo-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide](/img/structure/B2713445.png)
![6-(4-Chlorophenyl)-2-[1-(1-methylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2713446.png)
![2-(3-fluorophenyl)-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)
![1-acetyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide](/img/structure/B2713452.png)
![7-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2713453.png)
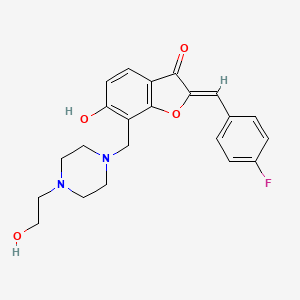
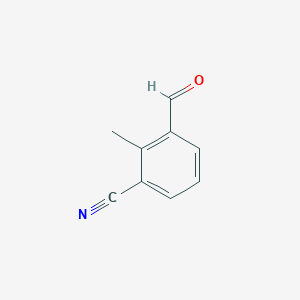
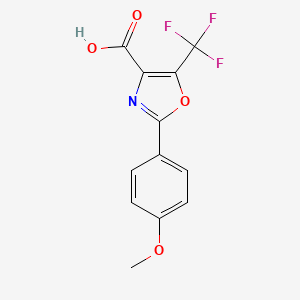
![Ethyl 4-((4-((2-(methoxycarbonyl)benzo[b]thiophen-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2713461.png)
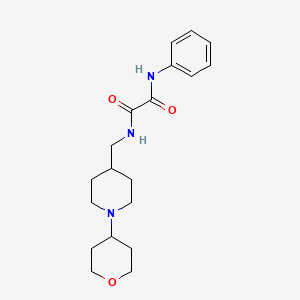
![2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)pyridine](/img/structure/B2713463.png)
![7-Chloro-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2713464.png)
![6-(4-fluorobenzyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2713465.png)